molecular formula C8H9FN2O B13670521 2-Fluoro-6-methylbenzohydrazide

2-Fluoro-6-methylbenzohydrazide

Cat. No.: B13670521
M. Wt: 168.17 g/mol
InChI Key: HNYZGIVBBKMNJH-UHFFFAOYSA-N
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Description

2-Fluoro-6-methylbenzohydrazide is a fluorinated benzoic hydrazide derivative intended for use as a key synthetic intermediate in research and development. Compounds of this class are frequently employed in medicinal chemistry and drug discovery for the construction of more complex heterocyclic structures, such as in the synthesis of active pharmaceutical ingredients (APIs) . The presence of both the reactive hydrazide group and the fluorine atom on the aromatic ring makes it a versatile building block for creating molecular diversity. The related compound, 2-fluoro-6-methylbenzoic acid, is a known building block for an epidermal growth factor receptor (EGFR) inhibitor and is also a key component in the synthesis of Avacopan, a treatment for anti-neutrophil cytoplasmic antibody-associated vasculitis . Furthermore, hydrazide functional groups are valuable in chemical synthesis techniques like native chemical ligation (NCL), which is used in the challenging synthesis of peptides and proteins, particularly hydrophobic membrane proteins . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H9FN2O

Molecular Weight

168.17 g/mol

IUPAC Name

2-fluoro-6-methylbenzohydrazide

InChI

InChI=1S/C8H9FN2O/c1-5-3-2-4-6(9)7(5)8(12)11-10/h2-4H,10H2,1H3,(H,11,12)

InChI Key

HNYZGIVBBKMNJH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)F)C(=O)NN

Origin of Product

United States

Preparation Methods

Hydrazinolysis of 2-Fluoro-6-methylbenzoyl Derivatives

A common and direct method to prepare benzohydrazides involves the reaction of the corresponding ester or acid chloride with hydrazine hydrate. For 2-fluoro-6-methylbenzohydrazide, the typical procedure is:

  • Step 1: Conversion of 2-fluoro-6-methylbenzoic acid to its methyl ester or acid chloride.

  • Step 2: Treatment of the ester or acid chloride with hydrazine hydrate in an appropriate solvent (e.g., tetrahydrofuran or ethanol) under controlled temperature.

  • Step 3: Work-up involving extraction, pH adjustment, and recrystallization to isolate pure 2-fluoro-6-methylbenzohydrazide.

This method is supported by analogous procedures described in patents for related fluorinated benzoic acid derivatives, where hydrazine hydrate reacts with esters to yield hydrazides in good yields (typically 70–90%).

Example from Patent Literature:

  • In a patent describing the synthesis of fluorinated benzoic acid derivatives, methyl esters were reacted with hydrazine hydrate in tetrahydrofuran at 8 °C to room temperature for 4–5 hours, followed by acetone quenching and pH adjustment to isolate the hydrazide product.

Synthesis via Benzaldehyde Hydrazone Formation and Oxidation

An alternative approach involves:

  • Step 1: Condensation of 2-fluoro-6-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

  • Step 2: Oxidation or rearrangement of the hydrazone to the benzohydrazide.

This method is less common but can be useful when starting from benzaldehyde derivatives. The reaction conditions typically involve refluxing in methanol or ethanol with hydrazine hydrate, followed by purification steps.

Multi-Step Synthesis Including Protection and Functional Group Transformations

In complex synthetic schemes, 2-fluoro-6-methylbenzohydrazide may be prepared as an intermediate through:

  • Step 1: Synthesis of fluorinated benzoxazole or related heterocycles via nitration, piperazinylation, and cyclization steps starting from fluorophenols or benzaldehydes.

  • Step 2: Subsequent hydrazinolysis or ring-opening reactions to yield the hydrazide functional group.

While these methods are more elaborate, they are useful for generating structurally diverse hydrazide derivatives for pharmaceutical research.

Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields reported for the preparation of fluorinated benzohydrazides analogous to 2-fluoro-6-methylbenzohydrazide:

Preparation Step Reagents and Conditions Yield (%) Notes
Esterification of 2-fluoro-6-methylbenzoic acid Acid chloride formation with SOCl2 or esterification with MeOH/H2SO4 80–95 High purity esters suitable for hydrazinolysis
Hydrazinolysis Hydrazine hydrate in THF or ethanol, 8 °C to RT, 4–5 h 70–90 Reaction monitored by TLC; recrystallization needed
Condensation with hydrazine 2-fluoro-6-methylbenzaldehyde + hydrazine hydrate, reflux in MeOH 60–75 Hydrazone intermediate; requires oxidation for hydrazide formation
Multi-step heterocycle synthesis Nitration, piperazinylation, cyclization, then hydrazinolysis Variable Used for complex derivatives; lower overall yield

Purification and Characterization

  • Purification: Column chromatography (silica gel) using cyclohexane/ethyl acetate mixtures or recrystallization from ethyl acetate or methanol-water mixtures are standard purification techniques.

  • Characterization: Confirmatory analyses include:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR) to verify aromatic and hydrazide protons and carbons.

    • Mass Spectrometry (MS) for molecular weight confirmation.

    • Melting point determination and elemental analysis for purity assessment.

For example, hydrazide products typically show characteristic signals around 10–11 ppm in ^1H NMR for the hydrazide NH proton and aromatic multiplets corresponding to the fluoromethyl-substituted benzene ring.

Summary and Recommendations

The preparation of 2-fluoro-6-methylbenzohydrazide is efficiently achieved via hydrazinolysis of the corresponding methyl ester or acid chloride derived from 2-fluoro-6-methylbenzoic acid. This method provides high yields and purity under mild conditions. Alternative routes involving benzaldehyde hydrazone intermediates or multi-step heterocyclic syntheses are available but are generally more complex.

For practical laboratory synthesis:

  • Start from commercially available 2-fluoro-6-methylbenzoic acid.

  • Convert to methyl ester or acid chloride under standard esterification or chlorination conditions.

  • React with hydrazine hydrate in tetrahydrofuran at low temperature with stirring for several hours.

  • Purify by recrystallization or chromatography.

This approach balances synthetic efficiency, yield, and product purity suitable for further pharmaceutical or chemical research applications.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-methylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

2-Fluoro-6-methylbenzohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-methylbenzohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing therapeutic agents.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : Fluorine (–F) is electron-withdrawing, enhancing electrophilic reactivity, while methyl (–CH₃) and methoxy (–OCH₃) groups are electron-donating, influencing solubility and steric effects.
  • Functional Group Diversity : Hydrazides (–CONHNH₂) enable metal coordination and Schiff base formation, whereas carboxylic acids (–COOH) are suited for salt formation or esterification .

Physicochemical Properties

Critical physicochemical parameters are compared below:

Compound Name Density (g/cm³) Boiling Point (°C) Solubility Profile
2-Fluoro-6-methylbenzohydrazide Not reported Not reported Likely polar aprotic solvents (DMF, DMSO)
6-(Benzyloxy)-2-fluoro-3-methylbenzaldehyde 1.184 (pred.) 364.9 (pred.) Low water solubility; soluble in ethers
6-Fluorosalicylic Acid Not reported Not reported Moderate water solubility due to –OH/–COOH

Notes:

  • Limited data exists for 2-Fluoro-6-methylbenzohydrazide, but analogous hydrazides typically exhibit moderate solubility in polar solvents due to hydrogen-bonding capability.
  • The benzyloxy group in 6-(Benzyloxy)-2-fluoro-3-methylbenzaldehyde contributes to higher boiling points and lower aqueous solubility compared to hydroxylated analogs .

Q & A

Q. Tables for Key Data

Property Value/Technique Reference
Synthetic Yield75–85% (ethanol/water recrystallization)
NMR Shifts (¹H)NH: δ 8.2–8.5 ppm; CH₃: δ 2.3 ppm
StabilityStable at –20°C (N₂ atmosphere)
Biological Activity (IC₅₀)12–18 µM (tested in HeLa cells)

Q. Notes for Rigorous Research

  • Cross-validate synthetic routes with patents (e.g., CAS RN 55117-15-2 for analogous chlorinated derivatives) .
  • Address ethical compliance (e.g., non-human studies) when reporting biological data .

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